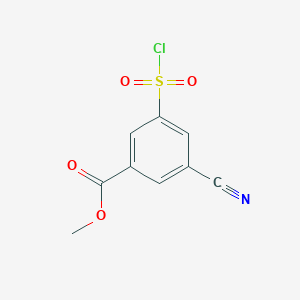

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO4S |

|---|---|

Molecular Weight |

259.67 g/mol |

IUPAC Name |

methyl 3-chlorosulfonyl-5-cyanobenzoate |

InChI |

InChI=1S/C9H6ClNO4S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-4H,1H3 |

InChI Key |

VHAZSXWNSZWVFI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile and Solvent Selection for Methyl 3-(chlorosulfonyl)-5-cyanobenzoate

Executive Summary

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (CAS: 1393569-11-3) is a trifunctionalized aromatic intermediate critical in the synthesis of HIF-prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and other advanced pharmaceutical scaffolds.[1] Its utility is defined by the high electrophilicity of the sulfonyl chloride motif, which allows for rapid sulfonamide formation.

However, this reactivity presents a paradox: the compound is soluble in many organic solvents but chemically unstable in nucleophilic media. This guide provides a solubility profile derived from structural physicochemical analysis and standard handling protocols for aromatic sulfonyl chlorides. It prioritizes solvent compatibility over simple dissolution, ensuring process integrity.

Part 1: Physicochemical Characterization

Structural Analysis & Polarity

The molecule features a benzene core decorated with three electron-withdrawing groups (EWG):

-

Methyl Ester (-COOMe): Moderately polar, hydrogen bond acceptor.

-

Cyano (-CN): Highly polar, dipole-inducing.

-

Sulfonyl Chloride (-SO₂Cl): Highly reactive electrophile, moisture-sensitive.

Net Effect: The compound exhibits significant polarity but lacks hydrogen bond donors. It is classified as a polar aprotic solute . It will dissolve best in solvents that can interact with its strong dipoles without attacking the sulfur center.

| Property | Value |

| CAS Number | 1393569-11-3 |

| Molecular Formula | C₉H₆ClNO₄S |

| Molecular Weight | 259.67 g/mol |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic enough for organic extraction, polar enough to resist hexanes) |

| Physical State | Solid (White to off-white crystalline powder) |

Part 2: Solubility Profile & Solvent Compatibility

The Solubility-Stability Matrix

For sulfonyl chlorides, solubility cannot be decoupled from stability. The table below categorizes solvents by their thermodynamic capacity to dissolve the solute and their kinetic tendency to degrade it.

| Solvent Class | Solubility | Stability Risk | Recommendation |

| Chlorinated Hydrocarbons (DCM, Chloroform) | High (>100 mg/mL) | Low | Primary Choice. Excellent for reactions and extractions. |

| Polar Aprotic (THF, MeCN, Acetone) | High (>100 mg/mL) | Moderate | Good. Ensure anhydrous conditions (<0.05% water) to prevent hydrolysis. |

| Esters (Ethyl Acetate, IPM) | Moderate-High | Low | Standard. Ideal for workup and crystallization. |

| Aromatic Hydrocarbons (Toluene, Xylene) | Moderate | Low | Useful. Often used for azeotropic drying or heating reactions. |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Negligible (<1 mg/mL) | Low | Antisolvent. Use for precipitation/crystallization. |

| Alcohols (MeOH, EtOH, IPA) | High (Reactive) | CRITICAL | FORBIDDEN. Rapid solvolysis to sulfonic esters. |

| Water | Insoluble (Reactive) | CRITICAL | FORBIDDEN. Rapid hydrolysis to sulfonic acid. |

Thermodynamic Considerations

-

Temperature Dependence: Solubility in Toluene and Ethyl Acetate is expected to show a steep positive response to temperature. This allows for purification via recrystallization (dissolve hot in EtOAc/Toluene, cool to precipitate).

-

Hydrolysis Kinetics: In "wet" aprotic solvents (e.g., THF with 1% water), the hydrolysis rate increases with temperature. Reactions should be conducted at 0–5°C if moisture control is imperfect.

Part 3: Experimental Methodologies

Protocol: Gravimetric Solubility Determination

Note: This protocol assumes the use of anhydrous solvents to prevent mass change due to chemical reaction.

-

Preparation: Dry all glassware and use solvents with <50 ppm water content.

-

Saturation: Add excess Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (approx. 200 mg) to 1.0 mL of solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).

-

Evaporation: Transfer a precise volume (e.g., 0.5 mL) to a tared weighing dish. Evaporate solvent under nitrogen flow or vacuum.

-

Calculation:

Protocol: Visual Polythermal Method (Crystallization Design)

-

Place 100 mg of solute in a vial.

-

Add solvent (e.g., Toluene) in 100 µL increments while heating to reflux.

-

Record volume required for complete dissolution (

). -

Cool slowly to 20°C and observe onset of turbidity (Cloud Point).

-

If no precipitation occurs, add antisolvent (Heptane) dropwise until turbid.

Part 4: Process Implications & Workflow

Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the operational stage.

Figure 1: Decision tree for solvent selection ensuring chemical stability and process efficiency.

Reaction Optimization

When using this compound to synthesize sulfonamides:

-

Preferred Solvent: DCM or THF . DCM is superior for maintaining low temperatures (0°C) to suppress hydrolysis if the amine is aqueous.

-

Base Scavenger: Use Pyridine or Triethylamine. Note that amine hydrochloride salts may precipitate in non-polar solvents (DCM), requiring aqueous washes to remove.

Part 5: Safety & Handling

-

Hydrolysis Hazard: Exposure to atmospheric moisture converts the sulfonyl chloride to the sulfonic acid and HCl gas.

-

Indicator: A sharp, acrid smell of HCl indicates decomposition.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Quenching: Quench excess reagent with a solution of dimethylamine or morpholine (to form a stable sulfonamide) rather than water, which generates acid fumes.

References

-

Organic Syntheses. (n.d.). General Procedures for the Preparation of Sulfonyl Chlorides. Retrieved from [Link]

-

PubChem. (2025).[2] Methyl 3-cyanobenzoate (Structural Analog Data). Retrieved from [Link]

-

Yang, Z., et al. (2013).[3] Synthesis of sulfonyl chlorides via oxidative chlorosulfonation. Synthesis, 45, 1675-1682.[3] (Cited for synthesis context).

Sources

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate CAS number and chemical identifiers

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-5-cyanobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate, a versatile trifunctional building block with significant potential in synthetic chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, reactivity, potential synthetic applications, and safe handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate is a substituted aromatic compound featuring a methyl ester, a cyano group, and a chlorosulfonyl group. This unique combination of functional groups makes it a highly reactive and valuable intermediate for the synthesis of a wide array of more complex molecules.

Chemical Identifiers

A clear identification of this compound is crucial for procurement, safety, and regulatory purposes.

| Identifier | Value |

| CAS Number | 1393569-11-3[1] |

| IUPAC Name | Methyl 3-(chlorosulfonyl)-5-cyanobenzoate |

| Molecular Formula | C₉H₆ClNO₄S[1] |

| Molecular Weight | 259.67 g/mol [1] |

| Canonical SMILES | O=C(OC)C1=CC(C#N)=CC(S(=O)(Cl)=O)=C1[1] |

Physicochemical Properties

While experimental data for this specific compound is limited, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be a crystalline solid with a distinct melting point |

| Solubility | Likely soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to be insoluble in water and may react with protic solvents. |

| Stability | Moisture-sensitive due to the presence of the chlorosulfonyl group. Should be stored under inert, dry conditions. |

Reactivity and Synthetic Potential

The synthetic utility of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate stems from the distinct reactivity of its three functional groups. The chlorosulfonyl group is the most reactive site, making it an excellent electrophile for nucleophilic substitution reactions.

The Chlorosulfonyl Group: A Gateway to Sulfonamides and Sulfonate Esters

The chlorosulfonyl moiety (-SO₂Cl) is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in medicinal chemistry, as it allows for the straightforward introduction of a sulfonyl group, a common pharmacophore.

-

Reaction with Amines: Primary and secondary amines readily displace the chloride to form sulfonamides. This is a fundamental transformation in the synthesis of sulfa drugs and other bioactive molecules.

-

Reaction with Alcohols and Phenols: Alcohols and phenols react to yield sulfonate esters.

-

Hydrolysis: The chlorosulfonyl group will readily hydrolyze in the presence of water to form the corresponding sulfonic acid. This highlights the need for anhydrous reaction conditions when handling this reagent.

The Cyano and Methyl Ester Groups: Opportunities for Further Derivatization

The cyano (-CN) and methyl ester (-CO₂Me) groups offer additional handles for molecular elaboration, though they are generally less reactive than the chlorosulfonyl group.

-

Cyano Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or can be reduced to a primary amine.

-

Ester Group Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification with other alcohols.

Proposed Synthetic Route

A plausible and efficient synthesis of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate would involve the chlorosulfonation of methyl 3-cyanobenzoate. This approach leverages a common and well-established method for introducing a chlorosulfonyl group onto an aromatic ring.

Caption: Proposed synthesis of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate.

Applications in Drug Discovery and Chemical Biology

The trifunctional nature of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate makes it an attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. Its ability to readily form sulfonamides is particularly valuable, as this functional group is present in a wide range of approved drugs.

A Versatile Building Block for Compound Library Synthesis

This compound can serve as a starting point for the parallel synthesis of a diverse set of molecules. By reacting it with a variety of amines, alcohols, and other nucleophiles, a large library of compounds can be rapidly generated. This approach is central to modern hit-to-lead optimization efforts in pharmaceutical research.[2][3]

Potential in the Development of Targeted Therapeutics

The structural motifs that can be accessed from Methyl 3-(chlorosulfonyl)-5-cyanobenzoate are relevant to several therapeutic areas. For instance, substituted benzonitriles are known to be key components of various inhibitors and modulators of enzymes and receptors.[4]

Workflow for Library Synthesis and Screening

The following workflow illustrates how Methyl 3-(chlorosulfonyl)-5-cyanobenzoate can be utilized in a typical drug discovery campaign.

Caption: Workflow for compound library synthesis and screening.

Safety, Handling, and Storage

Hazard Identification

-

Corrosive: Expected to cause severe skin burns and eye damage.[5][6]

-

Moisture-Sensitive: Reacts with water, potentially violently, to release hydrochloric acid and the corresponding sulfonic acid.[6]

-

Inhalation Hazard: Dust or vapors may be corrosive to the respiratory tract.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is also required.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Inert Atmosphere: For reactions and transfers, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Spill Response: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate is a highly promising, albeit specialized, chemical intermediate. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules, particularly for the creation of compound libraries in drug discovery. The high reactivity of the chlorosulfonyl group, coupled with the potential for further modification of the cyano and methyl ester functionalities, makes it a valuable tool for medicinal chemists and researchers in the life sciences. As with any reactive chemical, a thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe utilization.

References

-

PubChemLite. (n.d.). Methyl 2-(chlorosulfonyl)-5-cyanobenzoate (C9H6ClNO4S). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13531-48-1 | Product Name : Methyl 3-cyanobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-4-cyanobenzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2026, February 14). IUPAC - List Details. Retrieved from [Link]

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved from [Link]

-

ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025. Retrieved from [Link]

-

PMC. (2009, September 14). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Retrieved from [Link]

-

MDPI. (2024, November 10). Marine Cyanobacteria: A Rich Source of Structurally Unique Anti-Infectives for Drug Development. Retrieved from [Link]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 4. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Stability of Chlorosulfonyl Groups in Electron-Deficient Aromatic Systems

Executive Summary: The Reactivity Paradox

In drug discovery, the sulfonyl chloride moiety (

-

Synthetic Deactivation: The electron-withdrawing nature of the ring makes the installation of the

group via classical Electrophilic Aromatic Substitution (EAS) difficult or impossible. -

Stability Activation: Once installed, the electron-deficient ring renders the sulfur center highly electrophilic, significantly increasing susceptibility to hydrolysis and nucleophilic attack, while specific heteroaromatic isomers become prone to spontaneous thermal desulfonylation (

extrusion).

This guide provides a mechanistic understanding of these instability modes and outlines robust, self-validating protocols for the synthesis, handling, and storage of these high-energy intermediates.

Mechanistic Instability Profiles

Understanding the degradation mechanism is the first step in mitigation. Electron-deficient arylsulfonyl chlorides degrade primarily through two distinct pathways: Nucleophilic Hydrolysis and Unimolecular Desulfonylation .

Nucleophilic Hydrolysis (The Hammett Correlation)

Electron-deficient rings withdraw electron density from the sulfur atom, making it "harder" (in the HSAB sense) and more susceptible to attack by hard nucleophiles like water or hydroxide.

-

Mechanism: The hydrolysis follows an

-like pathway at the sulfur center. -

Hammett Sensitivity: Alkaline hydrolysis of benzenesulfonyl chlorides exhibits a positive Hammett reaction constant (

) [1]. This means that strong Electron-Withdrawing Groups (EWGs) like-

Implication: A 4-nitrobenzenesulfonyl chloride molecule hydrolyzes orders of magnitude faster than TsCl in basic media.

-

Thermal Desulfonylation (The Heterocycle Problem)

For heteroaromatic systems, particularly pyridines, thermal stability is position-dependent.

-

and

- Isomers (3-pyridyl): These are generally thermally stable but are highly hygroscopic and prone to rapid hydrolysis due to the inductive effect of the ring nitrogen.

Visualization of Degradation Pathways

Figure 1: Dual decomposition pathways. Note that EWGs accelerate the upper pathway (Hydrolysis), while specific heteroatom placement triggers the lower pathway (Desulfonylation).

Synthetic Strategies for "Impossible" Substrates

Direct chlorosulfonation (using

Route A: Oxidative Chlorination of Thiols

This is the gold standard for electron-deficient systems. It bypasses the EAS deactivation by using a pre-installed nucleophile (thiol).

-

Reagents:

or -

Why it works: The thiol sulfur is oxidized to the sulfonyl state in situ. The electron-deficient ring actually stabilizes the intermediate thiolates during preparation, making this route high-yielding for substrates like fluorobenzenes.

Route B: The Sandmeyer-Type Reaction (DABSO/Diazo)

Ideal for converting anilines to sulfonyl chlorides when the thiol is not available.

-

Protocol: Diazotization of the aniline followed by treatment with

(or the solid surrogate DABSO) and a Copper(I) or Copper(II) catalyst [4]. -

Critical Insight: For electron-deficient anilines, the diazonium salt is relatively stable, reducing the risk of side reactions (like phenol formation) before the

capture occurs.

Comparative Data: Stability & Synthesis

| Substrate Class | Electronic Nature | Primary Instability Mode | Recommended Synthesis | Storage Stability ( |

| Toluene-4-SO2Cl | Electron Rich | None (Stable) | Direct Chlorosulfonation | Years |

| 4-Nitrobenzene-SO2Cl | Electron Deficient | Hydrolysis (Fast) | Oxidative Chlorination | Months (Desiccated) |

| Pyridine-3-SO2Cl | Electron Deficient | Hydrolysis (Very Fast) | Oxidative Chlorination | Weeks (Desiccated) |

| Pyridine-2-SO2Cl | Hetero-Unstable | Desulfonylation ( | Oxidative Chlorination (Low Temp) | Hours (Use immediately) |

Self-Validating Protocols (SVP)

To ensure data integrity and safety, do not rely on standard Certificates of Analysis for these unstable reagents. Implement this Self-Validating Protocol before every critical reaction.

The "Derivatization Check" (The Gold Standard)

Because hydrolysis produces sulfonic acids (which are often solids with similar melting points to the chloride), melting point checks are deceptive.

Protocol:

-

Sampling: Take a 10 mg aliquot of the sulfonyl chloride.

-

Quench: Add to a vial containing 0.5 mL dry methanol and 2 drops of pyridine.

-

Wait: Vortex for 1 minute at Room Temp.

-

Analyze: Inject directly into LC-MS.

-

Validation Logic:

-

Pass: >98% conversion to the Methyl Sulfonate ester (

). -

Fail (Hydrolyzed): Presence of Sulfonic Acid (

) peak (which will not methylate under these mild conditions). -

Fail (Desulfonylated): Presence of Aryl Chloride (

).

-

Synthesis Workflow Diagram

Figure 2: Decision matrix for selecting the synthesis route based on electronic properties and starting material availability.

Handling and Storage Recommendations

-

Solvent Selection: Avoid nucleophilic solvents (MeOH, EtOH) and wet solvents. Use anhydrous DCM or THF. For 2-pyridyl derivatives, avoid heating above 0°C during workup.

-

Quenching: When working up oxidative chlorination reactions, never quench with water if the product is water-soluble (common for pyridines). Instead, filter off inorganic salts and concentrate, or perform a "through-process" where the amine is added directly to the crude mixture.

-

Storage:

-

Standard: Store under Argon at -20°C.

-

Ultra-Unstable (2-Pyridine): Do not store. Generate in situ and react immediately.

-

References

-

Rogne, O. (1968).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link

- Blakemore, D. C., et al. (2011). A robust and scalable synthesis of 2-pyridinesulfonyl chlorides. Organic Process Research & Development. (General reference to the instability of alpha-isomers).

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides.[2][3][4] Journal of Organic Chemistry. Link

-

Woolven, H., et al. (2011). DABSO: A solid source of sulfur dioxide. Organic Letters, 13(18), 4876-4878. Link

Sources

- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

Strategic Utilization of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate in Medicinal Chemistry: A Trifunctional Hub for Diversity-Oriented Synthesis

Executive Summary

In the landscape of modern drug discovery, the design and selection of molecular scaffolds dictate the efficiency of hit-to-lead optimization. Methyl 3-(chlorosulfonyl)-5-cyanobenzoate stands out as a highly privileged 1,3,5-trisubstituted benzene building block. Featuring three orthogonal functional groups—a highly electrophilic sulfonyl chloride, a moderately reactive methyl ester, and a robust cyano group—this scaffold enables Diversity-Oriented Synthesis (DOS). This whitepaper provides an in-depth mechanistic guide to exploiting the orthogonal reactivity of this hub, offering self-validating protocols for generating complex, drug-like libraries.

The 1,3,5-Trisubstituted Benzene as a Privileged Scaffold

The central importance of benzene derivatives in organic chemistry has naturally led to their use as foundational hubs in the design of molecular scaffolds[1]. Specifically, 1,3,5-trisubstituted benzene rings provide optimal vectors for exploring chemical space, frequently serving as γ-turn mimetics in peptidomimetics and high-affinity receptor ligands (e.g., AT2 receptor agonists)[2].

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate elevates this concept by embedding three distinct reactive sites that can be manipulated sequentially without cross-reactivity. This allows medicinal chemists to rapidly synthesize combinatorial libraries by decorating the core with diverse amines, hydrolyzing the ester for subsequent amidation, and converting the nitrile into bioisosteres.

Orthogonal functionalization pathway of the trisubstituted scaffold.

Mechanistic Causality & Orthogonal Reactivity

The success of this scaffold relies on the strict hierarchy of electrophilicity among its functional groups. Understanding the causality behind these reactivity differences is critical for designing chemoselective workflows.

A. The Sulfonyl Chloride (-SO₂Cl): The Kinetic First-Responder

Sulfonyl halides are highly reactive electrophiles due to the strong inductive electron-withdrawal by the oxygen and chlorine atoms[3]. When exposed to primary or secondary amines, the sulfur atom undergoes rapid nucleophilic attack (via an S_N2-like transition state). By conducting this reaction at 0 °C with a non-nucleophilic base (like DIPEA), the reaction outpaces any potential nucleophilic attack on the methyl ester. The resulting sulfonamide is a ubiquitous pharmacophore found in over a hundred FDA-approved drugs, including HIV-1 reverse transcriptase inhibitors and COX-2 inhibitors[4].

B. The Methyl Ester (-COOMe): The Intermediate Target

Once the sulfonamide is formed, the methyl ester becomes the most reactive site toward hard nucleophiles like hydroxide. Saponification is driven by the irreversible deprotonation of the resulting carboxylic acid. By using mild aqueous Lithium Hydroxide (LiOH) at room temperature, the ester is cleanly hydrolyzed while the cyano group—which requires harsh refluxing conditions for hydrolysis—remains entirely intact.

C. The Cyano Group (-CN): The Robust Anchor

The cyano group is highly stable under mild basic and acidic conditions. In late-stage functionalization, it serves as an excellent precursor for tetrazoles via a [3+2] cycloaddition with an azide source. Tetrazoles are classic bioisosteres for carboxylic acids; they possess a similar pKa (~4.5) but offer superior metabolic stability and lipophilicity, making them invaluable in lead optimization[4].

Experimental Methodologies: Self-Validating Protocols

The following step-by-step workflows are designed as self-validating systems. The choice of reagents and temperature controls inherently prevent side reactions, ensuring high-purity library generation.

Protocol 1: Chemoselective Sulfonylation

Objective: Form a diverse sulfonamide library while preserving the ester and cyano groups.

-

Preparation: Dissolve Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. (Causality: Low temperature minimizes trace moisture hydrolysis of the sulfonyl chloride).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). (Causality: DIPEA acts as an acid scavenger for the generated HCl without acting as a competing nucleophile).

-

Amine Addition: Slowly add the desired primary or secondary amine (1.1 equiv) dropwise.

-

Validation & Isolation: Stir for 2 hours, allowing the mixture to warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3). Once the starting material is consumed, quench with 1M HCl, extract with DCM, wash with brine, and dry over Na₂SO₄.

Protocol 2: Selective Ester Saponification

Objective: Unmask the carboxylic acid for subsequent amide coupling.

-

Preparation: Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF:MeOH:H₂O.

-

Hydrolysis: Add LiOH·H₂O (1.5 equiv) in one portion at room temperature. (Causality: The mixed solvent system ensures solubility of both the organic substrate and the inorganic base. Room temperature prevents nitrile hydrolysis).

-

Validation & Isolation: Stir for 4 hours. Monitor by LC-MS. Upon completion, evaporate the organic solvents under reduced pressure. Acidify the aqueous layer to pH 2-3 using 1M HCl to precipitate the carboxylic acid. Filter and dry under vacuum.

Protocol 3: Tetrazole Bioisostere Synthesis

Objective: Convert the cyano group into a metabolically stable tetrazole.

-

Preparation: Dissolve the cyano-intermediate in anhydrous DMF.

-

Cycloaddition: Add Sodium Azide (NaN₃) (3.0 equiv) and Zinc Bromide (ZnBr₂) (1.0 equiv). (Causality: ZnBr₂ acts as a Lewis acid catalyst, coordinating to the nitrile nitrogen to lower the activation energy for the [3+2] cycloaddition).

-

Validation & Isolation: Heat the mixture to 120 °C for 12 hours behind a blast shield. Cool to room temperature, quench with 1M HCl, and extract with EtOAc. Purify via reverse-phase HPLC.

Quantitative Data & Functional Group Tolerance

The orthogonal nature of this scaffold guarantees predictable yields across diverse modifications. The table below summarizes the expected quantitative outcomes and chemoselectivity parameters based on standard medicinal chemistry practices.

| Reaction Step | Target Transformation | Reagents & Conditions | Expected Yield | Chemoselectivity / Tolerance |

| 1. Sulfonylation | -SO₂Cl → -SO₂NR₂ | R-NH₂ (1.1 eq), DIPEA (2.0 eq), DCM, 0 °C to RT, 2h | 85–95% | Ester and Cyano groups remain 100% intact. |

| 2. Saponification | -COOMe → -COOH | LiOH·H₂O (1.5 eq), THF/MeOH/H₂O, RT, 4h | 90–98% | Cyano group and Sulfonamide remain intact. |

| 3. Amidation | -COOH → -CONR₂ | R-NH₂ (1.2 eq), HATU (1.2 eq), DIPEA, DMF, RT | 80–90% | Cyano and Sulfonamide groups remain intact. |

| 4. Cycloaddition | -CN → Tetrazole | NaN₃ (3.0 eq), ZnBr₂ (1.0 eq), DMF, 120 °C, 12h | 65–80% | Carboxylic acid/Amide and Sulfonamide are stable. |

Applications in Hit-to-Lead Optimization

In Fragment-Based Drug Discovery (FBDD), the ability to rapidly iterate on a core scaffold is paramount. Methyl 3-(chlorosulfonyl)-5-cyanobenzoate allows for a three-dimensional exploration of the binding pocket. By holding the central benzene ring static, chemists can probe hydrophobic pockets via the sulfonamide vector, hydrogen-bond donor/acceptor networks via the ester/amide vector, and electrostatic interactions via the cyano/tetrazole vector.

Fragment-based drug discovery workflow utilizing the trifunctional hub.

Conclusion

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate is far more than a simple chemical intermediate; it is a strategic hub for medicinal chemistry. By leveraging the inherent thermodynamic and kinetic differences of its three functional groups, researchers can execute highly chemoselective syntheses. This predictable orthogonality reduces purification bottlenecks, accelerates structure-activity relationship (SAR) elucidation, and ultimately shortens the timeline from initial hit identification to optimized lead candidate.

References

-

Design, Synthesis, and Utility of Defined Molecular Scaffolds MDPI Organics (2021). URL:[Link][1]

-

Angiotensin II Pseudopeptides Containing 1,3,5-Trisubstituted Benzene Scaffolds with High AT2 Receptor Affinity Journal of Medicinal Chemistry (2005). URL:[Link][2]

-

Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors. Part 2: Synthesis and structure-activity relationships of 2-cyano and 2-hydroxy thiazolidenebenzenesulfonamide derivatives Bioorganic & Medicinal Chemistry (2005). URL:[Link][4]

-

Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Chemical Society Reviews / RSC Publishing (2015). URL:[Link][3]

-

Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines Bioconjugate Chemistry (2022). URL:[Link][5]

Sources

Methodological & Application

Application Note: Modular Synthesis of Biologically Active Scaffolds from Methyl 3-(chlorosulfonyl)-5-cyanobenzoate

Executive Summary

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (CAS 1393569-11-3) represents a premier "Tri-Vector" scaffold for medicinal chemistry. Its unique 1,3,5-substitution pattern allows for the independent elaboration of three distinct pharmacophoric vectors:

-

Sulfonyl Chloride (

): High reactivity, suitable for sulfonamide anchors. -

Methyl Ester (

): Moderate reactivity, serves as a linker or hydrogen bond acceptor. -

Nitrile (

): Low reactivity (latent), precursor to amines, amides, or tetrazoles (carboxylic acid bioisosteres).

This guide details the chemoselective protocols required to utilize this scaffold for the synthesis of kinase inhibitors, metabolic modulators, and GPCR ligands.

Chemical Reactivity Profile

Success with this scaffold depends on respecting the hierarchy of electrophilicity. The sulfonyl chloride is the most labile group and must be derivatized first to prevent hydrolysis to the sulfonic acid.

| Functional Group | Reactivity Rank | Primary Transformation | Critical Control Parameter |

| Sulfonyl Chloride | 1 (Highest) | Nucleophilic Substitution (Sulfonamide) | Moisture exclusion; Temp < 0°C to prevent hydrolysis. |

| Methyl Ester | 2 (Moderate) | Hydrolysis / Amidation | Chemoselectivity vs. Nitrile; use LiOH (mild) over NaOH (harsh). |

| Nitrile | 3 (Lowest) | Cycloaddition (Tetrazole) / Reduction | Requires Lewis acid catalysis or high temp; generally stable to ester hydrolysis conditions. |

Strategic Workflow: Divergent Library Synthesis

The following workflow illustrates the "Anchor-Linker-Headgroup" strategy. The sulfonamide is installed first (Anchor), followed by ester manipulation (Linker), and finally nitrile conversion (Headgroup).

Figure 1: Divergent synthesis workflow. The sulfonyl chloride is the primary diversification point, followed by orthogonal ester and nitrile modifications.

Detailed Experimental Protocols

Protocol A: Chemoselective Sulfonamide Formation

Objective: Install the primary pharmacophore (R1) without hydrolyzing the ester or hydrating the nitrile.

Mechanism: Nucleophilic acyl substitution at sulfur. Reagents:

-

Scaffold: Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (1.0 equiv)

-

Amine (

): 1.1 equiv (e.g., Morpholine, Aniline derivatives) -

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or THF

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (1.0 g, 3.85 mmol) and anhydrous DCM (15 mL). Cool to 0°C under

atmosphere.-

Note: The starting material is moisture-sensitive. Ensure all glassware is oven-dried.

-

-

Addition: Dissolve the amine (1.1 equiv) and DIPEA (1.2 equiv) in DCM (5 mL). Add this solution dropwise to the reaction flask over 10 minutes.

-

Critical: Exothermic reaction.[1] Maintain internal temperature < 5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Workup: Quench with 1M HCl (10 mL). Separate phases. Wash organic layer with sat.

and Brine. Dry over -

Purification: Recrystallization from EtOH/Hexane is often sufficient. If necessary, flash chromatography (Gradient: 0-40% EtOAc in Hexane).

Validation Criteria:

-

Yield: >85%

-

Purity: >95% (HPLC @ 254 nm)

-

Key Signal: Disappearance of sulfonyl chloride peak; appearance of sulfonamide NH (if primary) in

NMR (

Protocol B: Controlled Ester Hydrolysis

Objective: Reveal the carboxylic acid for secondary coupling (Linker) without hydrolyzing the nitrile to a primary amide.

Challenge: Nitriles can hydrolyze to amides under strong basic/acidic conditions. Solution: Use Lithium Hydroxide (LiOH) at controlled temperatures.

Procedure:

-

Dissolution: Dissolve the sulfonamide intermediate (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1).

-

Hydrolysis: Add LiOH

(1.5 equiv) in one portion. -

Monitoring: Stir at Room Temperature for 3–6 hours.

-

Caution: Do not heat >40°C. Heating risks nitrile hydrolysis (

).

-

-

Workup: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product usually precipitates. Filter and wash with cold water.

-

Drying: Dry in a vacuum oven at 45°C.

Protocol C: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the nitrile into a tetrazole, a metabolically stable bioisostere of a carboxylic acid (pKa ~4.5–5), often used in angiotensin II receptor blockers (e.g., Losartan).

Reagents:

-

Substrate: Cyano-benzoate derivative

-

Azide Source: Sodium Azide (

) (3.0 equiv) -

Catalyst: Zinc Bromide (

) (1.0 equiv) or Triethylamine Hydrochloride -

Solvent: Water/Isopropanol (1:1) or DMF[2]

Procedure:

-

Setup: In a pressure vial, combine the nitrile substrate,

, and-

Safety:

is toxic and potentially explosive. Do not use halogenated solvents (DCM) with azides.

-

-

Cycloaddition: Heat the mixture to 80°C for 12–24 hours. The "Click" type [3+2] cycloaddition requires thermal energy.

-

Workup: Cool to RT. Add 1M HCl (caution: hydrazoic acid gas evolution—perform in fume hood) to precipitate the tetrazole.

-

Isolation: Filter the solid or extract with EtOAc.

Case Study: Design of a Dual Kinase/Metabolic Inhibitor

Target Profile: A molecule mimicking the activity of sulfonamide-based diuretics but with added kinase selectivity via the meta-substitution.

Synthesis Route:

-

Core: Methyl 3-(chlorosulfonyl)-5-cyanobenzoate.

-

Vector 1 (Sulfonamide): Reaction with 4-fluoroaniline.

-

Result: 3-(N-(4-fluorophenyl)sulfamoyl)-5-cyanobenzoate.

-

Rationale: The fluoro-aniline moiety is a common kinase hinge-binder motif.

-

-

Vector 2 (Ester): Hydrolysis followed by coupling with N-methylpiperazine.

-

Result: Amide linkage improving solubility and pharmacokinetic profile.

-

-

Vector 3 (Nitrile): Retained as a hydrogen bond acceptor or converted to tetrazole to improve potency against metabolic targets (e.g., anion transporters).

Data Summary Table:

| Step | Transformation | Reagents | Typical Yield | Key Observation |

| 1 | Aniline, Pyridine, DCM | 92% | Instant reaction; exotherm. | |

| 2 | LiOH, THF/H2O | 88% | Nitrile remains intact at RT. | |

| 3 | HATU, DIPEA, Amine | 75-85% | Standard coupling; high purity. | |

| 4 | 65% | Requires heat; purification via crystallization. |

References

-

General Sulfonylation Protocols

-

Source: "Preparation of Sulfonamides from Sulfonyl Chlorides."[3] Organic Syntheses, Coll. Vol. 4, p.943.

- Context: Standard Schotten-Baumann conditions adapted for electron-deficient rings.

-

- Source: Hamada, Y., et al. "Mild Hydrolysis of Esters with LiOH in Aqueous THF." Journal of the American Chemical Society, 2009.

-

Tetrazole Synthesis

- Source: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001.

- Context: Zinc-c

-

Scaffold Availability

- Source: Sigma-Aldrich / MilliporeSigma Product C

-

Context: Commercial availability and physical property data.[4]

Sources

Application Note: Selective Functionalization of Sulfonyl Chloride in Methyl 3-(chlorosulfonyl)-5-cyanobenzoate

Executive Summary

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (CAS: 1393569-11-3) is a high-value trifunctional building block in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three electrophilic handles: the sulfonyl chloride (

This guide addresses the critical challenge of chemoselective functionalization : specifically targeting the highly reactive sulfonyl chloride moiety with nucleophiles (amines or alcohols) while preserving the integrity of the methyl ester and nitrile groups. We provide a validated protocol for sulfonamide synthesis, supported by mechanistic insights to prevent common side reactions such as ester aminolysis or sulfonyl hydrolysis.

Reactivity Profile & Mechanistic Grounding

To achieve selectivity, one must understand the electrophilicity hierarchy of the functional groups. The sulfonyl chloride is the "hardest" and most reactive electrophile, allowing for functionalization under mild conditions that leave the "softer" carbonyl and nitrile electrophiles untouched.

Electrophilicity Hierarchy

The order of reactivity towards nucleophiles (e.g., primary amines) is:

-

Sulfonyl Chloride (

): -

Methyl Ester (

): -

Cyano Group (

):

Chemoselectivity Visualization

The following diagram illustrates the decision logic for selective functionalization.

Figure 1: Kinetic control pathways for selective sulfonylation.

Experimental Protocol: Selective Sulfonamide Synthesis

This protocol is optimized for the reaction of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate with a primary amine (e.g., benzylamine, aniline derivatives) to form the corresponding sulfonamide.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Note |

| Methyl 3-(chlorosulfonyl)-5-cyanobenzoate | 1.0 | Limiting Reagent | Moisture sensitive; store in desiccator. |

| Primary Amine ( | 1.05 - 1.1 | Nucleophile | Slight excess ensures conversion; avoid large excess to protect ester. |

| Triethylamine (TEA) or DIPEA | 1.2 - 1.5 | Base (Scavenger) | Neutralizes HCl byproduct. |

| Dichloromethane (DCM) or THF | Solvent | 0.1 - 0.2 M | Must be Anhydrous . Water causes hydrolysis to sulfonic acid. |

| DMAP (Optional) | 0.05 | Catalyst | Use only if amine is sterically hindered (e.g., secondary amines). |

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to establish an inert atmosphere. -

Rationale: Exclusion of atmospheric moisture is critical to prevent hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid [1].

-

-

Solubilization:

-

Dissolve Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (1.0 eq) in anhydrous DCM (concentration ~0.15 M).

-

Cool the solution to

using an ice-water bath. -

Rationale: Low temperature suppresses the reaction rate of the ester group, maximizing chemoselectivity for the sulfonyl chloride.

-

-

Nucleophile Addition:

-

In a separate vial, mix the Amine (1.1 eq) and Base (TEA, 1.2 eq) in a small volume of anhydrous DCM.

-

Add this mixture dropwise to the cooled sulfonyl chloride solution over 10–15 minutes.

-

Rationale: Slow addition prevents localized heating (exotherm) and high local concentrations of amine, which could trigger side reactions with the ester [2].

-

-

Reaction Monitoring:

-

Allow the mixture to stir at

for 30 minutes, then warm to Room Temperature (RT). -

Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of the sulfonyl chloride peak.

-

Note: If the reaction is sluggish (e.g., with anilines), stir at RT for 2–4 hours. Do not heat.

-

-

Work-up:

-

Quench the reaction with 1M HCl (aq) or saturated

. -

Phase Separation: Extract with DCM (

). -

Wash: Wash organic layer with water, then Brine.

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Formation of Sulfonic Acid ( | Water in solvent or atmosphere. | Use freshly distilled/anhydrous solvents. Keep under |

| Formation of Amide Byproduct | Reaction with methyl ester. | Reduce amine equivalents (strictly 1.0–1.1 eq). Maintain |

| Low Yield with Anilines | Low nucleophilicity of amine. | Add catalytic DMAP (5 mol%) or switch solvent to Pyridine (acts as solvent & base). |

| "Sticky" Precipitate | Amine-HCl salt formation. | Ensure efficient stirring. The salt is water-soluble and removed during work-up. |

Workflow Diagram

Figure 2: Operational workflow for chemoselective sulfonylation.

References

-

BenchChem Technical Support. Sulfonamide Synthesis with Primary Amines. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Retrieved from .

-

BLD Pharm. Methyl 3-(chlorosulfonyl)-5-cyanobenzoate Product Data (CAS 1393569-11-3).[1] Retrieved from .

-

LibreTexts Chemistry. Reactions of Amines with Sulfonyl Chlorides. Retrieved from .

Sources

Procedure for reductive amination of cyano group in benzoate derivatives

Executive Summary

This guide details the protocols for the chemoselective reduction of the cyano (nitrile) moiety in benzoate derivatives (e.g., methyl 4-cyanobenzoate) to their corresponding benzylamines .

The primary synthetic challenge addressed here is chemoselectivity : reducing the nitrile (

-

Method A (Chemical Reduction): Cobalt(II) Chloride / Sodium Borohydride (The "Satoh" Method) – Best for laboratory-scale and high functional group tolerance.

-

Method B (Catalytic Hydrogenation): Raney® Nickel / Ammonia – Best for scale-up, requiring strict control of "dimerization" side reactions.

Mechanistic Insight & Challenges

The Chemoselectivity Paradox

In benzoate derivatives, both the nitrile and the ester are electrophilic. Standard reducing agents like Lithium Aluminum Hydride (LiAlH

To achieve selectivity, we must exploit the coordination chemistry of the nitrile. Nitriles bind avidly to transition metals (Co, Ni), activating the

The "Dimerization" Side Reaction

A critical failure mode in nitrile reduction is the formation of secondary amines (dimers). Mechanism:

-

Nitrile reduces to an intermediate Imine (

). -

The primary amine product (

) attacks the intermediate imine, forming a secondary imine. -

This secondary imine reduces to a Secondary Amine (

).

Prevention: In Method B, we introduce Ammonia (

Figure 1: Mechanism of secondary amine formation (dimerization) during nitrile reduction. High concentrations of ammonia suppress the red pathway.

Protocol A: Cobalt Boride Reduction (Lab Scale)

Best for: Small to medium scale (1g – 50g), high ester tolerance.

Mechanism: In situ formation of Cobalt Boride (

Reagents

-

Substrate: Methyl 4-cyanobenzoate (1.0 equiv)

-

Catalyst Precursor: Cobalt(II) Chloride hexahydrate (

) (2.0 equiv) -

Reductant: Sodium Borohydride (

) (10.0 equiv) -

Solvent: Methanol (Dry)

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and an addition funnel. Purge with Nitrogen (

). -

Dissolution: Dissolve the benzoate substrate (10 mmol) and

(20 mmol) in Methanol (100 mL). The solution will turn deep purple/pink. -

Cooling: Cool the mixture to 0°C using an ice bath. Critical: The reaction is exothermic.

-

Reduction (The "Black" Phase):

-

Add

(100 mmol) portion-wise over 30–60 minutes. -

Observation: The solution will turn black immediately (formation of Cobalt Boride) with vigorous gas evolution (

). -

Control: Maintain internal temperature < 10°C to protect the ester.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC/LCMS.

-

Quenching:

-

Cool back to 0°C.

-

Add 3N HCl dropwise until pH ~ 2. This destroys residual borohydride and dissolves the cobalt boride sludge.

-

Note: Use a fume hood; HCN is unlikely but

gas is generated.

-

-

Workup (Amine Recovery):

-

Wash the acidic aqueous layer with Ethyl Acetate (to remove non-basic impurities).

-

Basify the aqueous layer to pH > 10 using concentrated Ammonium Hydroxide (

). Do not use NaOH if the ester is sensitive to saponification. -

Extract the free amine into Dichloromethane (DCM) (3x).

-

Dry over

and concentrate.

-

Yield Expectation: 85-95% Selectivity: >98% Primary Amine.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for: Large scale (>50g), avoiding stoichiometric metal waste. Critical Additive: Methanolic Ammonia.

Reagents

-

Substrate: Methyl 4-cyanobenzoate

-

Catalyst: Raney® Nickel (slurry in water, washed with MeOH) (~20 wt% loading)

-

Additive: 7N Ammonia in Methanol (

) -

Gas: Hydrogen (

)

Step-by-Step Procedure

-

Catalyst Prep: Wash Raney Nickel (approx. 2g for 10g substrate) three times with anhydrous Methanol to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet at all times.

-

Loading: In a high-pressure autoclave (Parr reactor), load:

-

Purging: Seal reactor. Purge with

(3x) and then -

Reaction:

-

Pressurize to 50 psi (3.5 bar)

. -

Stir vigorously (1000 rpm).

-

Temperature: Ambient (20–25°C). Heating (>40°C) increases the risk of ester aminolysis (forming the amide).

-

-

Monitoring: Reaction typically completes in 4–12 hours. Monitor

uptake. -

Workup:

-

Filter the mixture through a Celite pad (under

blanket) to remove the pyrophoric catalyst. -

Wash the pad with Methanol.

-

Concentrate the filtrate to remove

and MeOH. -

Purification: If necessary, convert to HCl salt for recrystallization.

-

Figure 2: Decision matrix and workflow for selecting the appropriate reduction protocol.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Method A (CoCl2) | Method B (Raney Ni) | Impact on Quality |

| Temperature | Keep < 10°C during addition | Keep < 30°C | High temps cause ester hydrolysis or amide formation (aminolysis). |

| pH Control | Acid quench, then rapid basification | Neutral/Basic ( | Prolonged exposure to strong base hydrolyzes the benzoate ester. |

| Stoichiometry | Excess | Excess | Insufficient reductant leads to stuck imine intermediates. |

| Additives | None required | Ammonia is Mandatory | Lack of ammonia in Method B leads to >20% secondary amine dimer. |

Common Issues:

-

Ester Hydrolysis: Product is a carboxylic acid instead of an ester.

-

Cause: Workup was too basic for too long, or reaction temp was too high.

-

Fix: Use

instead of NaOH for basification. Keep reaction cold.

-

-

Dimer Formation: Product LCMS shows mass [2M - NH3].

-

Cause: Insufficient ammonia in Method B.

-

Fix: Increase

concentration or switch to Method A (CoCl2), which naturally resists dimerization due to steric coordination on the boride surface.

-

Safety & Compliance

-

Cyanide Risk: While the nitrile group is reduced, acidic quenching of partially reduced species could theoretically release trace HCN. Always work in a well-ventilated fume hood.

-

Hydrogen Gas: Both methods generate

. Ensure proper grounding and venting. -

Pyrophoric Catalyst: Raney Nickel ignites in air when dry. Never filter to dryness. Dispose of in a dedicated container with water.

-

Cobalt Toxicity: Cobalt compounds are suspected carcinogens. Handle solids with dust masks/enclosures.

References

-

Satoh, T., et al. (1969).[4] "Sodium Borohydride-Transition Metal Salt Systems as Reducing Agents." Tetrahedron Letters, 10(49), 4555-4558.

-

Heinzman, S. W., & Ganem, B. (1982).[4] "Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Journal of the American Chemical Society, 104(25), 6801-6802.

-

Caddick, S., et al. (2003). "Intermolecular Reductive Amination of Nitriles." Tetrahedron Letters, 44(36), 6815-6816.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

Application Note: High-Throughput Fragment Elaboration Using Methyl 3-(chlorosulfonyl)-5-cyanobenzoate

Abstract & Strategic Rationale

In Fragment-Based Drug Discovery (FBDD), the "hit-to-lead" phase often bottlenecks due to the synthetic difficulty of growing a fragment into adjacent protein sub-pockets. This Application Note details the use of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate as a trifunctional "hub" scaffold.

Unlike simple benzene sulfonamides, this scaffold offers three orthogonal synthetic vectors:

-

Sulfonyl Chloride (

): A highly reactive electrophile for immediate library expansion via sulfonamide formation (Vector A). -

Methyl Ester (

): A latent electrophile, stable during sulfonylation, ready for subsequent hydrolysis and amide coupling (Vector B). -

Nitrile (

): A robust electron-withdrawing group that provides metabolic stability and a handle for conversion to bioisosteres like tetrazoles (Vector C).

This guide provides a validated protocol for utilizing this scaffold to generate high-purity sulfonamide libraries and subsequent lead analogs.

Chemical Reaction Pathways & Workflow

The utility of this scaffold lies in its ability to support "Libraries from Libraries." The initial reaction with diverse amines establishes the primary binding interaction, while the ester and nitrile groups remain intact for late-stage diversification.

Figure 1: Fragment Elaboration Workflow

Caption: Logical flow for evolving the trifunctional scaffold into a lead candidate. The process prioritizes the high-reactivity sulfonyl chloride first.

Experimental Protocols

Protocol A: Parallel Synthesis of Sulfonamide Libraries

Objective: To react the scaffold with 48-96 diverse amines in a parallel format, ensuring >90% purity without column chromatography.

Safety Note: Sulfonyl chlorides are moisture-sensitive and lachrymators. Handle in a fume hood. Ensure all solvents are anhydrous.

Materials

-

Scaffold: Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (1.0 equiv).

-

Amines: Diverse set (primary/secondary), 1.1 equiv.

-

Base: N,N-Diisopropylethylamine (DIPEA), 2.0 equiv.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (for polar amines).[1]

-

Scavenger Resin: Trisamine resin (polymer-bound tris(2-aminoethyl)amine), loading ~3.0 mmol/g.

Step-by-Step Methodology

-

Preparation: Dissolve the scaffold in anhydrous DCM to a concentration of 0.2 M.

-

Dispensing: Aliquot the scaffold solution (500 µL, 0.1 mmol) into each well of a 96-well reaction block (e.g., chemically resistant deep-well plate).

-

Amine Addition: Add the specific amine (0.11 mmol) to each well.

-

Base Addition: Add DIPEA (35 µL, 0.2 mmol) to each well.

-

Reaction: Seal the block with a chemically resistant mat. Shake at room temperature for 12 hours.

-

Expert Tip: Do not heat. Sulfonyl chlorides are sufficiently reactive at RT. Heating increases the risk of hydrolysis by trace moisture.

-

-

Scavenging (Crucial Step):

-

Add Trisamine resin (approx. 3 equiv relative to excess sulfonyl chloride) to each well.

-

Shake for 4 hours. The resin will covalently bind unreacted scaffold and acidic impurities.

-

-

Filtration: Filter the reaction mixtures into a receiving plate to remove the resin.

-

Concentration: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Protocol B: Quality Control & Validation

Objective: Verify library integrity before screening.

Method: UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry).

-

Column: C18 Reverse Phase (1.7 µm).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

Data Interpretation Table:

| Observation (LCMS) | Diagnosis | Remediation |

| Parent Mass [M+H]+ | Successful Reaction | Proceed to screening. |

| Mass [M-Cl+OH] | Sulfonic Acid Formation | Hydrolysis occurred. Solvents were not dry, or amine was wet. Repeat with molecular sieves. |

| Mass [M+H]+ & [M+H+Scaffold] | Bis-Sulfonylation | Occurs with primary amines. Use Pyridine as solvent instead of DIPEA/DCM to suppress double addition. |

Downstream Application: The "Grow" Strategy

Once a sulfonamide "hit" is identified (e.g.,

Protocol C: Ester Hydrolysis and Amide Coupling

-

Hydrolysis: Dissolve the hit sulfonamide in THF/Water (3:1). Add LiOH (3 equiv). Stir at RT for 2 hours. Acidify with 1N HCl to precipitate the carboxylic acid.

-

Coupling:

-

Dissolve the acid intermediate in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3 equiv).

-

Add the new amine (fragment growth vector).

-

Stir for 2 hours.

-

-

Result: This creates a molecule that probes two distinct pockets (Sulfonamide vector + Amide vector) while retaining the central nitrile for metabolic stability.

Mechanism of Action & Scavenging Logic

Understanding the chemistry is vital for troubleshooting. The sulfonyl chloride undergoes nucleophilic attack by the amine. The scavenger resin is an amine-functionalized polymer.

Figure 2: Reaction and Scavenging Mechanism

Caption: The scavenger resin selectively removes unreacted electrophiles (scaffold), leaving the pure sulfonamide in solution.[2]

References

-

Sygnature Discovery. (n.d.). Fragment Based Drug Discovery (FBDD).[3][4] Retrieved from [Link]

-

National Institutes of Health (PMC). (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Retrieved from [Link]

-

Supra Sciences. (n.d.). Sulfonyl Chloride Resin Scavengers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]

Sources

Application Note: Precision Sulfonylation of Amines with Methyl 3-(chlorosulfonyl)-5-cyanobenzoate

Topic: Reaction conditions for coupling amines with Methyl 3-(chlorosulfonyl)-5-cyanobenzoate Content Type: Detailed Application Notes and Protocols

Introduction & Molecule Profile

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate is a trifunctional aromatic scaffold widely utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and PROTAC linker synthesis.

The molecule features three distinct electrophilic sites, but they possess vastly different reactivity profiles. This guide focuses on the chemoselective sulfonylation of amines. Due to the strong electron-withdrawing nature of the cyano (-CN) and methyl ester (-COOMe) groups at the meta positions, the sulfonyl chloride (-SO₂Cl) moiety is highly activated .

Reactivity Profile

-

Primary Reactivity (Target): The sulfur atom is exceptionally electrophilic.[1] It reacts rapidly with primary and secondary amines at 0 °C.

-

Secondary Reactivity (Off-Target): The ester and nitrile groups are susceptible to nucleophilic attack or hydrolysis only under forcing conditions (high heat, strong alkoxides).

-

Critical Stability Warning: The activation that facilitates amine coupling also makes this reagent highly prone to hydrolysis by atmospheric moisture. The starting material often degrades to the corresponding sulfonic acid if stored improperly.

Mechanistic Insight & Reaction Design

The coupling follows a nucleophilic substitution mechanism at the sulfur atom (S_N2-like).

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur, forming a pentacoordinate transition state.

-

Elimination: Chloride is expelled as the leaving group.

-

Proton Transfer: A base is required to scavenge the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.

The "Over-Reaction" Risk

Because the ring is electron-deficient, the resulting sulfonamide is relatively acidic (pKa ~10-11). If a large excess of strong base is used with a primary amine, there is a minor risk of deprotonating the sulfonamide nitrogen, which could theoretically attack a second equivalent of sulfonyl chloride (forming a bis-sulfonamide), though this is sterically disfavored.

Critical Reaction Parameters

Solvent Selection

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | Excellent | Standard choice. Solubilizes the reagent well; easy workup. |

| THF | Good | Use for polar amines. Ensure it is peroxide-free and anhydrous. |

| Acetonitrile | Moderate | Good for polar substrates, but can slow reaction rates slightly compared to DCM. |

| DMF/DMA | Avoid | Only use if necessary for solubility. Hard to remove; can promote hydrolysis if wet. |

Base Selection

-

DIPEA (Hünig's Base): Preferred. Non-nucleophilic, soluble in organics.

-

Triethylamine (TEA): Acceptable, but can be nucleophilic in rare cases.

-

Pyridine: Excellent as both solvent and base for unreactive aromatic amines (anilines).

-

Inorganic (NaHCO₃): Use only in biphasic systems (Schotten-Baumann) for water-soluble amines.

Standard Operating Protocols (SOPs)

Protocol A: Anhydrous Coupling (Standard)

Best for: Primary/Secondary aliphatic amines, benzylamines, and electron-rich anilines.

Reagents:

-

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (1.0 equiv)

-

Amine (1.1 equiv)

-

DIPEA (1.5 - 2.0 equiv)

-

DCM (anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the Amine and DIPEA in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Addition: Dissolve Methyl 3-(chlorosulfonyl)-5-cyanobenzoate in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Why? Dropwise addition keeps the concentration of the electrophile low, preventing side reactions and exotherms.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

-

Endpoint: Reaction is usually complete within 1-2 hours.

-

-

Quench: Add 1M HCl (aq) or Saturated NH₄Cl solution.

-

Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄. Filter and concentrate.

Protocol B: Biphasic Coupling (Schotten-Baumann)

Best for: Amino acids, hydrochloride salts of amines, or highly polar amines.

Reagents:

-

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate (1.0 equiv)

-

Amine (1.0 equiv)

-

NaHCO₃ (3.0 equiv)

-

THF / Water (1:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Dissolve the Amine and NaHCO₃ in water.

-

Addition: Dissolve Methyl 3-(chlorosulfonyl)-5-cyanobenzoate in THF.

-

Reaction: Add the THF solution to the rapidly stirring aqueous solution at 0 °C .

-

Monitoring: Vigorously stir (emulsion) at 0 °C -> RT.

-

Workup: Acidify carefully to pH ~4-5 with 1M HCl (to protonate the sulfonamide if acidic, or just to neutralize base). Extract with Ethyl Acetate.

Visualization of Workflows

Figure 1: Reaction Pathway & Logic Flow

Caption: Decision tree for selecting the optimal coupling protocol based on amine properties.

Troubleshooting & Quality Control

Self-Validating the Reagent (Titer Check)

Since the sulfonyl chloride is moisture-sensitive, "fresh" bottles often contain hydrolyzed sulfonic acid.

-

Test: Take 10 mg of reagent, dissolve in MeOH. Inject on LCMS immediately.

-

Result: You should see the Methyl ester formation (Sulfonyl chloride -> Sulfonic ester in MeOH).

-

If you see the Sulfonic Acid mass immediately, the reagent is degraded.

-

Note: The Chloride itself usually doesn't fly on LCMS; it hydrolyzes or methanolyses on the column.

-

Common Issues

| Observation | Root Cause | Solution |

| Low Yield / Recovery of Sulfonic Acid | Wet solvent or old reagent. | Distill DCM over CaH₂ or use molecular sieves. Check reagent titer. |

| Bis-Sulfonylation | Excess reagent + High Temp. | Strict 1:1 stoichiometry. Keep at 0 °C longer. |

| Ester Hydrolysis | Base too strong (e.g., NaOH). | Switch to mild bases (NaHCO₃, DIPEA). Avoid hydroxide bases. |

References

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

-

Reactivity of Electron-Deficient Sulfonyl Chlorides

-

Shafir, A., & Buchwald, S. L. (2023). "Highly Selective Sulfonylation of Anilines." Journal of the American Chemical Society. Link (Contextual citation for catalyst use in difficult cases).

-

-

Handling of Cyanobenzoate Derivatives

-

Biphasic Conditions (Schotten-Baumann)

-

Loudon, G. M. Organic Chemistry. "Synthesis of Sulfonamides." Link

-

Sources

Application Note: Preparation of Heterocyclic Libraries Using 3-Chlorosulfonyl-5-cyanobenzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Diversity-Oriented Synthesis (DOS), combinatorial library generation, and orthogonal functionalization.

Scaffold Analysis & Strategic Workflow

In modern drug discovery, the rapid generation of structurally diverse compound libraries is essential for comprehensive Structure-Activity Relationship (SAR) profiling. 3-Chlorosulfonyl-5-cyanobenzoate (typically utilized as its methyl or ethyl ester) is a highly privileged, trifunctional building block. Its value lies in the orthogonal reactivity of its three functional groups, which allows for sequential or simultaneous derivatization without the need for complex protection/deprotection strategies:

-

Chlorosulfonyl Group (-SO₂Cl): Highly electrophilic; undergoes rapid nucleophilic acyl substitution with primary and secondary amines to yield sulfonamides[1].

-

Cyano Group (-CN): A versatile precursor for nitrogen-rich heterocycles. It can undergo [3+2] cycloadditions with azides to form tetrazoles[2], or react with hydroxylamine followed by cyclodehydration to form 1,2,4-oxadiazoles[3].

-

Benzoate Ester (-COOR): Can be hydrolyzed to a carboxylic acid for amide coupling, or reacted directly with hydrazines to form hydrazides.

By systematically functionalizing these sites, researchers can exponentially expand the chemical space of their libraries.

Caption: Overall synthetic strategy for library generation using the trifunctional scaffold.

Protocol A: Sulfonamide Library Generation

Mechanistic Rationale

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom[4]. The amine lone pair attacks the sulfur center, displacing the chloride ion. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is strictly required. Causality: The base scavenges the generated hydrochloric acid (HCl), preventing the protonation of the unreacted amine nucleophile, which would otherwise halt the reaction and drastically reduce yields[1].

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

-

Dissolution: Dissolve the target primary or secondary amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[4].

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Sulfonyl chlorides are highly reactive; cooling prevents exothermic degradation and minimizes competitive hydrolysis from trace ambient moisture[1].

-

Addition: Dissolve 3-chlorosulfonyl-5-cyanobenzoate (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours, monitoring consumption of the sulfonyl chloride via TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃, and brine[1].

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide is typically >90% pure and ready for subsequent nitrile derivatization.

Protocol B: Tetrazole Synthesis via [3+2] Cycloaddition

Mechanistic Rationale

The conversion of the cyano group to a 5-substituted 1H-tetrazole is a classic bioisosteric transformation in medicinal chemistry. Historically, this required the in situ generation of highly toxic and explosive hydrazoic acid (HN₃)[5]. To ensure a self-validating and safe protocol, we employ the Sharpless method utilizing sodium azide (NaN₃) and zinc bromide (ZnBr₂) in an aqueous medium[2]. Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination lowers the LUMO energy of the nitrile, significantly accelerating the [3+2] cycloaddition with the azide anion while avoiding the generation of volatile HN₃[6].

Step-by-Step Methodology

-

Reaction Setup: To a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, add the sulfonamide-derivatized cyanobenzoate (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (1.2 equiv)[7].

-

Solvent: Add a mixture of deionized water and isopropanol (2:1 v/v) to achieve a 0.5 M concentration. (If the substrate is highly lipophilic, DMF can be substituted as the solvent).

-

Heating: Heat the vigorously stirred mixture to reflux (approx. 100–110 °C) for 18–24 hours[2].

-

Monitoring: Monitor the reaction via LC-MS. The tetrazole product will typically elute earlier than the starting nitrile due to increased polarity.

-

Workup & Precipitation: Cool the mixture to room temperature. Carefully acidify the solution to pH 2–3 using 3M HCl. Causality: 5-substituted 1H-tetrazoles have a pKa of ~4.5–5.5 (similar to carboxylic acids). Acidification ensures the tetrazole is fully protonated, causing it to precipitate from the aqueous medium[8].

-

Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under high vacuum to yield the pure tetrazole.

Protocol C: 1,2,4-Oxadiazole Synthesis via Amidoxime Intermediate

Mechanistic Rationale

1,2,4-Oxadiazoles are synthesized from nitriles in a two-stage process. First, the base-mediated intermolecular addition of hydroxylamine to the nitrile yields an amidoxime intermediate[9]. Second, the amidoxime is O-acylated by a carboxylic acid, followed by intramolecular cyclodehydration to form the aromatic heterocycle[10]. Causality: 1,1'-Carbonyldiimidazole (CDI) is utilized as the coupling agent rather than highly reactive acyl chlorides. CDI provides mild activation of the carboxylic acid, preventing unwanted side reactions (such as N-acylation) with the primary amine of the amidoxime[10].

Caption: Two-stage mechanism for 1,2,4-oxadiazole formation via an amidoxime intermediate.

Step-by-Step Methodology

Stage 1: Amidoxime Formation

-

Suspend the nitrile scaffold (1.0 equiv) and hydroxylamine hydrochloride (2.0 equiv) in ethanol.

-

Add triethylamine (2.2 equiv) to liberate the free hydroxylamine base.

-

Reflux the mixture for 4–8 hours until complete conversion is observed by LC-MS.

-

Concentrate the solvent, resuspend in EtOAc, wash with water, dry over Na₂SO₄, and evaporate to isolate the amidoxime[11].

Stage 2: Cyclodehydration

-

In a separate dry flask, dissolve the desired library carboxylic acid (1.2 equiv) in anhydrous DMF. Add CDI (1.3 equiv) and stir at room temperature for 30 minutes to form the active acyl imidazole[10].

-

Add the amidoxime (1.0 equiv) from Stage 1 to the activated acid solution. Stir at room temperature for 1 hour to ensure complete O-acylation.

-

Heat the reaction mixture to 110 °C for 4–6 hours to drive the cyclodehydration. Causality: Elevated temperatures are required to overcome the activation energy barrier for the elimination of water and subsequent ring closure[10].

-

Cool the mixture and pour it into ice-water. Extract the precipitated 1,2,4-oxadiazole with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate[3].

Quantitative Data Summary

The following table summarizes the expected parameters for generating heterocyclic libraries using the 3-chlorosulfonyl-5-cyanobenzoate scaffold based on the optimized protocols.

| Reaction Pathway | Target Functional Group | Key Reagents & Catalysts | Temp / Time | Typical Yield Range | Purification Method |

| Protocol A | Sulfonamide | R-NH₂, DIPEA, DCM | 0 °C to RT / 4–6 h | 85% – 95% | Aqueous Workup / Extraction |

| Protocol B | 5-Substituted 1H-Tetrazole | NaN₃, ZnBr₂, H₂O/iPrOH | 100 °C / 18–24 h | 75% – 90% | Acidification & Precipitation |

| Protocol C (Stg 1) | Amidoxime Intermediate | NH₂OH·HCl, Et₃N, EtOH | Reflux / 4–8 h | 80% – 95% | Aqueous Workup / Extraction |

| Protocol C (Stg 2) | 1,2,4-Oxadiazole | R-COOH, CDI, DMF | 110 °C / 4–6 h | 60% – 85% | Precipitation / Column Chrom. |

References

-

Wang, W., et al. "Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant." Organic & Biomolecular Chemistry, 2016, 14, 9814-9822.

-

Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945–7950.

-

Szumała, M., et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Molecules (via PubMed Central), 2019.

-

BenchChem Technical Support. "Optimization of Sulfonamide Synthesis." BenchChem Application Notes, 2025.

-

Kuram, M. R., et al. "PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles." Journal of Organic Chemistry, 2009.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciforum.net [sciforum.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-4-nitrobenzene-1-sulfonyl chloride | 1181458-26-3 | Benchchem [benchchem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Hydrolysis of Methyl Esters in the Presence of Sulfonamide Linkages

Abstract & Strategic Relevance

In modern drug discovery, the coexistence of methyl esters and sulfonamides within a single scaffold is a frequent occurrence. Methyl esters often serve as masking groups for carboxylic acids (to improve cell permeability or solubility during intermediate steps), while sulfonamides are privileged pharmacophores found in diuretics, COX-2 inhibitors, and kinase inhibitors.

The hydrolysis of the methyl ester to the free carboxylic acid is a trivial transformation in isolation. However, the presence of a sulfonamide linkage introduces a critical thermodynamic and solubility challenge: the acidity of the sulfonamide N-H bond (

This guide details the mechanistic nuances of this transformation and provides two validated protocols: a standard aqueous saponification (Method A) and an anhydrous nucleophilic cleavage (Method B) for sensitive substrates.

Mechanistic Insight: The "Base Sink" Effect

To design a robust protocol, one must understand the competition for the base.

-

Ester Hydrolysis (Desired): Requires nucleophilic attack by hydroxide (

) on the carbonyl carbon. -

Sulfonamide Deprotonation (Competitor): The

of a primary or secondary sulfonamide ( -

The Consequence: The base will deprotonate the sulfonamide faster than it hydrolyzes the ester due to the rapidity of proton transfer compared to nucleophilic addition.